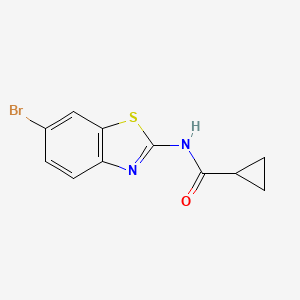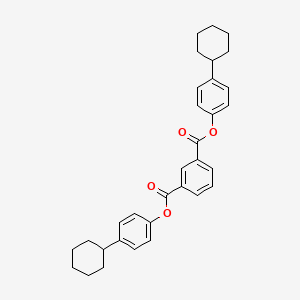
N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound with the molecular formula C({11})H({9})BrN(_{2})OS It features a benzothiazole ring substituted with a bromine atom at the 6-position and a cyclopropanecarboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.
Bromination: The benzothiazole ring is then brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Cyclopropanecarboxamide Formation: The brominated benzothiazole is reacted with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN(_3)) or thiourea can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is used as a building block for synthesizing more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors for certain enzymes or receptors involved in diseases such as cancer or bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide depends on its application. In medicinal chemistry, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The molecular targets and pathways involved vary based on the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
- N-(6-fluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
- N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Uniqueness
N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity in biological systems.
Properties
Molecular Formula |
C11H9BrN2OS |
|---|---|
Molecular Weight |
297.17 g/mol |
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H9BrN2OS/c12-7-3-4-8-9(5-7)16-11(13-8)14-10(15)6-1-2-6/h3-6H,1-2H2,(H,13,14,15) |
InChI Key |
DMRCQAFFSVEPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B10890449.png)
![1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone](/img/structure/B10890456.png)
![1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10890461.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10890469.png)

![[2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B10890472.png)

![N-(1-Phenylethyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide](/img/structure/B10890478.png)
![(5E)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one](/img/structure/B10890488.png)
![{3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]phenyl}(4-phenylpiperazino)methanone](/img/structure/B10890494.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10890508.png)
![2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10890516.png)
![6-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10890524.png)
